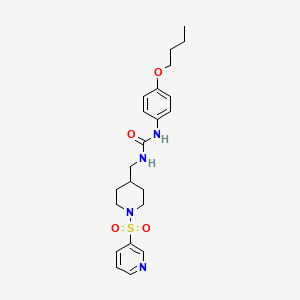
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea, also known as BPPU, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPPU is a urea-based compound that has been shown to have promising effects on various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is complex and involves multiple pathways. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to inhibit the activity of various enzymes such as tyrosine kinase and topoisomerase. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also inhibits the expression of various proteins that are involved in cell proliferation and angiogenesis. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to modulate the activity of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to have various biochemical and physiological effects. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has several advantages for lab experiments. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a stable compound that can be easily synthesized with high yield and purity. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also has a low toxicity profile and can be easily administered to animals. However, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea also has limitations for lab experiments. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has poor solubility in water, which can limit its bioavailability. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea. One direction is to investigate the potential of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea as a therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to optimize the synthesis method of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea to increase its yield and purity. Additionally, future research can focus on improving the bioavailability of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea by developing novel drug delivery systems. Finally, future research can investigate the potential of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea as a tool for studying various biochemical and physiological processes.
Métodos De Síntesis
The synthesis of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea is a complex process that involves multiple steps. The first step involves the reaction of 4-butoxyphenyl isocyanate with piperidine-4-carboxylic acid to form the corresponding urea derivative. The second step involves the reaction of this derivative with 3-pyridinesulfonyl chloride to form the final product, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea. The synthesis method of 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been extensively studied and optimized to increase its yield and purity.
Aplicaciones Científicas De Investigación
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been shown to have potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice. Additionally, 1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea has been found to have neuroprotective effects and can prevent cognitive decline in Alzheimer's disease.
Propiedades
IUPAC Name |
1-(4-butoxyphenyl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-2-3-15-30-20-8-6-19(7-9-20)25-22(27)24-16-18-10-13-26(14-11-18)31(28,29)21-5-4-12-23-17-21/h4-9,12,17-18H,2-3,10-11,13-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWXVQACAGCJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

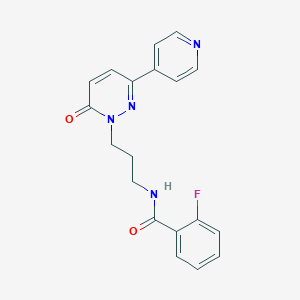
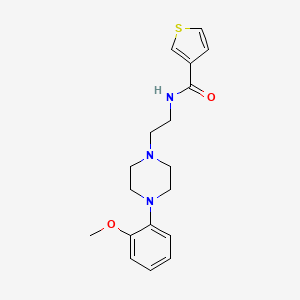
![4-(dimethylsulfamoyl)-N-[(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2946632.png)
![3-Chloro-6-{[2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}pyridazine](/img/structure/B2946634.png)


![2-{[3-(Trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2946637.png)
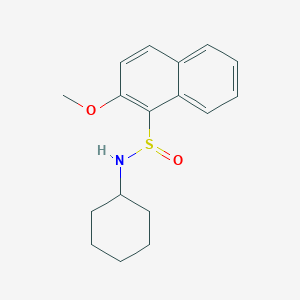
![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2946641.png)
![2-chloro-5-nitro-N-[3-(6-pyrrolidinopyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2946642.png)
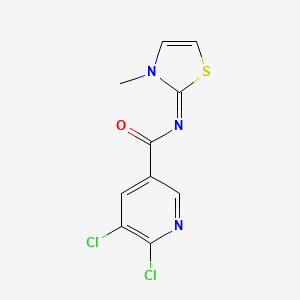
![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2946646.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2946647.png)
